molecular formula C18H14BrClN2O3S2 B241402 N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide

Número de catálogo: B241402
Peso molecular: 485.8 g/mol
Clave InChI: ONJNWEFFNSZXOW-QZOVRRJPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide, also known as BCTC, is a chemical compound that has been widely studied for its potential use in scientific research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), a receptor that is involved in the sensation of pain and heat. In

Aplicaciones Científicas De Investigación

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has been widely studied for its potential use in scientific research, particularly in the field of pain and inflammation. The TRPV1 receptor is involved in the sensation of pain and heat, and this compound has been shown to selectively block this receptor. This makes this compound a potential candidate for the development of new pain medications. This compound has also been studied for its potential use in the treatment of inflammatory bowel disease, as TRPV1 has been shown to play a role in the regulation of intestinal inflammation.

Mecanismo De Acción

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide selectively blocks the TRPV1 receptor, which is involved in the sensation of pain and heat. TRPV1 is a non-selective cation channel that is activated by various stimuli, including capsaicin, heat, and low pH. When activated, TRPV1 allows the influx of calcium ions into the cell, which can lead to the release of neurotransmitters and the sensation of pain. This compound blocks the TRPV1 receptor by binding to a specific site on the receptor, preventing its activation by stimuli.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In a study by Gavva et al. (2005), this compound was shown to block capsaicin-induced calcium influx in TRPV1-expressing cells. This compound has also been shown to block the thermal activation of TRPV1 in vitro. In vivo, this compound has been shown to reduce pain in animal models of inflammatory and neuropathic pain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has several advantages for use in lab experiments. It is a selective TRPV1 antagonist, which allows for the specific blocking of this receptor without affecting other ion channels. This compound has also been shown to be effective in animal models of pain and inflammation. However, there are also some limitations to the use of this compound in lab experiments. This compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the study of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide. One area of research is the development of new pain medications based on the selective blocking of the TRPV1 receptor. This compound has shown promise in animal models of pain, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the role of TRPV1 in other physiological processes, such as inflammation and cancer. This compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease, and further research is needed to determine its potential in other inflammatory conditions. Finally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate the molecular interactions between this compound and the TRPV1 receptor.

Métodos De Síntesis

The synthesis method of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidine. This intermediate is then reacted with p-chlorobenzenesulfonyl chloride to form the final product, this compound. The synthesis of this compound has been described in detail in a study by Gavva et al. (2005).

Propiedades

Fórmula molecular

C18H14BrClN2O3S2

Peso molecular

485.8 g/mol

Nombre IUPAC

(NE)-N-[(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide

InChI

InChI=1S/C18H14BrClN2O3S2/c1-2-22-17(23)16(11-12-3-5-13(19)6-4-12)26-18(22)21-27(24,25)15-9-7-14(20)8-10-15/h3-11H,2H2,1H3/b16-11-,21-18+

Clave InChI

ONJNWEFFNSZXOW-QZOVRRJPSA-N

SMILES isomérico

CCN\1C(=O)/C(=C/C2=CC=C(C=C2)Br)/S/C1=N/S(=O)(=O)C3=CC=C(C=C3)Cl

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=NS(=O)(=O)C3=CC=C(C=C3)Cl

SMILES canónico

CCN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=NS(=O)(=O)C3=CC=C(C=C3)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.